molecular formula C20H18FN3O2S B6492974 N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899965-30-1

N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6492974
CAS No.: 899965-30-1
M. Wt: 383.4 g/mol
InChI Key: FXYSJCQVSZASDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.11037616 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-2-14-3-7-16(8-4-14)23-18(25)13-27-19-20(26)24(12-11-22-19)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSJCQVSZASDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.

Mode of Action

Related compounds have been suggested to act asactivators of the insect RyR . This implies that the compound may bind to the RyR, leading to an increase in the intracellular calcium concentration, which can result in muscle contraction and potentially paralysis in insects.

Biological Activity

N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, also known by its CAS number 899965-30-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2SC_{20}H_{18}FN_{3}O_{2}S with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes an ethylphenyl group, a fluorophenyl moiety, and a dihydropyrazine core.

PropertyValue
Molecular FormulaC20H18FN3O2S
Molecular Weight383.4 g/mol
CAS Number899965-30-1

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the same chemical family. For instance, derivatives of N-(phenyl)-2-(piperazinyl)acetamides have shown significant activity in animal models for epilepsy. These compounds were evaluated using maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. Notably, some derivatives exhibited protective effects against seizures at varying doses, suggesting a promising avenue for further research into the anticonvulsant potential of this compound .

The mechanism of action for compounds in this class often involves modulation of neurotransmitter systems or interference with cellular processes such as apoptosis and cell cycle regulation. For example, some derivatives have been shown to induce apoptosis in cancer cells through pathways involving tubulin polymerization . Further mechanistic studies are required to elucidate the specific pathways influenced by this compound.

Study 1: Anticonvulsant Screening

A study evaluated various N-substituted acetamides for their anticonvulsant properties using the MES test. Compounds were administered at doses ranging from 30 mg/kg to 300 mg/kg. The results indicated that certain modifications to the phenyl ring significantly enhanced anticonvulsant efficacy .

Study 2: Cytotoxicity Assessment

In another investigation focused on antiproliferative effects, analogs of acetamides were tested against several cancer cell lines. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, demonstrating significant cytotoxicity . While direct data on this compound is not available, these findings suggest the potential for similar activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.